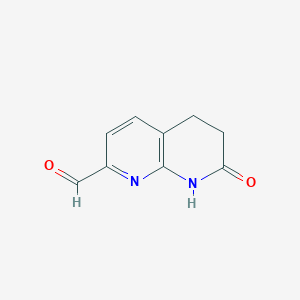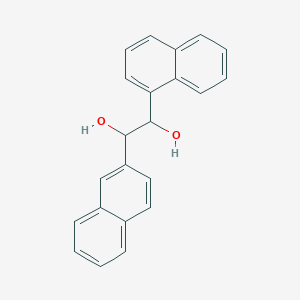
O4-benzyl O1-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O4-benzyl O1-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate: is a complex organic compound characterized by its unique structure, which includes a diazepane ring substituted with benzyl, tert-butyl, hydroxy, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O4-benzyl O1-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with diesters or diacid chlorides under controlled conditions.
Introduction of Substituents: The benzyl and tert-butyl groups are introduced through alkylation reactions, while the hydroxy and methyl groups are added via selective functionalization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
O4-benzyl O1-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would regenerate the alcohols.
Applications De Recherche Scientifique
O4-benzyl O1-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism by which O4-benzyl O1-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-diazepane: A simpler analog without the benzyl, tert-butyl, hydroxy, and methyl substitutions.
O1-benzyl O4-tert-butyl O2-methyl piperazine-1,2,4-tricarboxylate: Another complex compound with similar functional groups but a different core structure.
Uniqueness
O4-benzyl O1-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate is unique due to its specific combination of substituents and the diazepane ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C19H28N2O5 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
4-O-benzyl 1-O-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C19H28N2O5/c1-18(2,3)26-17(23)21-11-10-20(13-19(4,24)14-21)16(22)25-12-15-8-6-5-7-9-15/h5-9,24H,10-14H2,1-4H3 |
Clé InChI |
ZMRVFBHGCQUKLO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(CCN(C1)C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol;hydrochloride](/img/structure/B13898413.png)






![3-[[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-ol](/img/structure/B13898435.png)



![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2-methoxyethanone](/img/structure/B13898473.png)
![8-Azaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B13898476.png)
![Tert-butyl 2-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13898486.png)
